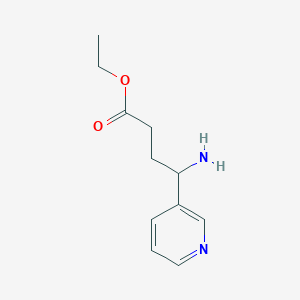

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester

CAS No.:

Cat. No.: VC13567865

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2 |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | ethyl 4-amino-4-pyridin-3-ylbutanoate |

| Standard InChI | InChI=1S/C11H16N2O2/c1-2-15-11(14)6-5-10(12)9-4-3-7-13-8-9/h3-4,7-8,10H,2,5-6,12H2,1H3 |

| Standard InChI Key | CUUPNRJONSSVMP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC(C1=CN=CC=C1)N |

| Canonical SMILES | CCOC(=O)CCC(C1=CN=CC=C1)N |

Introduction

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structure and potential pharmacological properties. This compound is characterized by its molecular formula, which typically includes an ethyl ester group and a pyridine ring, along with an amino group attached to the butyric acid backbone.

Synthesis Methods

The synthesis of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester typically involves the reaction of pyridine derivatives with butyric acid esters. A common method includes using ethyl 4-chlorobutyrate and 4-aminopyridine under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Biological Activity and Applications

Research indicates that compounds with similar structures to 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester exhibit significant biological activity, particularly in cancer research. These compounds can act as inhibitors of certain metabolic pathways involved in tumor growth. The amino group may contribute to this activity by interacting with specific enzymes or receptors within cancer cells, potentially leading to apoptosis or growth inhibition. Additionally, the pyridine ring is often associated with various pharmacological effects, including anti-inflammatory and analgesic properties.

Industrial Production and Purification

In industrial settings, the production of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to optimize yield and purity.

Interaction Studies

Interaction studies involving 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester typically focus on its binding affinity to various biological targets. These studies help delineate the pharmacodynamics and pharmacokinetics of the compound, informing future medicinal chemistry efforts. Understanding how this compound interacts with specific receptors or enzymes can lead to insights into its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume